molecular formula C13H14N2O4 B14808982 9-(2-Nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

9-(2-Nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B14808982
M. Wt: 262.26 g/mol
InChI Key: JNZLXPGHSMWMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxa-9-azabicyclo[331]nonan-7-one, 9-(2-nitrophenyl)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various metal catalysts depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes . The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-nitrophenyl group in 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, 9-(2-nitrophenyl)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

9-(2-nitrophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C13H14N2O4/c16-11-5-9-7-19-8-10(6-11)14(9)12-3-1-2-4-13(12)15(17)18/h1-4,9-10H,5-8H2

InChI Key

JNZLXPGHSMWMRM-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(N2C3=CC=CC=C3[N+](=O)[O-])CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.